PF-3450074

Vue d'ensemble

Description

PF-3450074 (PF-74) is a first-generation HIV-1 capsid (CA) inhibitor developed by Pfizer. It targets a hydrophobic pocket at the N-terminal domain (NTD) and C-terminal domain (CTD) interface of the CA hexamer, a site also utilized by host nuclear transport factors CPSF6 and NUP153 . PF-74 exhibits dual-stage antiviral activity:

- Early-stage inhibition: Blocks viral uncoating, nuclear import, and reverse transcription by stabilizing the CA core .

- Late-stage inhibition: Disrupts CA assembly, leading to non-infectious virions with aberrant morphology .

PF-74 demonstrates broad-spectrum activity against diverse HIV-1 isolates (EC50 = 8–640 nM) but suffers from poor metabolic stability and a narrow therapeutic index (CC50 = 90.5 µM) . Resistance mutations, notably T107N, arise near its binding pocket, reducing efficacy .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de PF-3450074 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure de base par une série de réactions de condensation et de cyclisation. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

Dans un environnement industriel, la production de this compound impliquerait l'adaptation du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles, l'utilisation de réacteurs plus grands et la garantie d'un contrôle qualité constant. Le composé est généralement purifié par des techniques de cristallisation ou de chromatographie pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions

PF-3450074 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels de la molécule.

Substitution : Le composé peut subir des réactions de substitution où des atomes ou des groupes spécifiques sont remplacés par d'autres

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés ou cétoniques, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels sur la molécule .

Applications de recherche scientifique

This compound a été largement étudié pour ses applications dans divers domaines :

Chimie : Il sert de composé modèle pour étudier les interactions de la protéine de capside et développer de nouveaux agents antiviraux.

Biologie : Le composé est utilisé pour étudier les mécanismes de réplication du VIH et le rôle des protéines de capside.

Médecine : this compound est un candidat potentiel pour la thérapie antirétrovirale, offrant une alternative aux traitements existants.

Industrie : Les propriétés uniques du composé le rendent précieux pour le développement de nouveaux agents thérapeutiques et l'étude des mécanismes de résistance virale .

Mécanisme d'action

This compound exerce ses effets en ciblant la protéine de capside du VIH-1. Il se lie à une poche spécifique sur la protéine de capside, perturbant sa fonction normale. Cette liaison interfère avec la capacité du virus à se décapsuler et à s'assembler, inhibant ainsi la réplication virale. Le composé entre également en compétition avec les protéines hôtes telles que le facteur 6 spécifique de la clivage et de la polyadénylation et la nucléoporine 153, bloquant encore le cycle de vie viral .

Applications De Recherche Scientifique

PF-3450074 has been extensively studied for its applications in various fields:

Chemistry: It serves as a model compound for studying capsid protein interactions and developing new antiviral agents.

Biology: The compound is used to investigate the mechanisms of HIV replication and the role of capsid proteins.

Medicine: this compound is a potential candidate for antiretroviral therapy, offering an alternative to existing treatments.

Industry: The compound’s unique properties make it valuable for developing new therapeutic agents and studying viral resistance mechanisms .

Mécanisme D'action

PF-3450074 exerts its effects by targeting the capsid protein of HIV-1. It binds to a specific pocket on the capsid protein, disrupting its normal function. This binding interferes with the virus’s ability to uncoat and assemble, thereby inhibiting viral replication. The compound also competes with host proteins such as cleavage and polyadenylation specific factor 6 and nucleoporin 153, further blocking the viral life cycle .

Comparaison Avec Des Composés Similaires

GS-CA Inhibitors (GS-CA1, GS-6207)

Developed by Gilead Sciences, GS-CA compounds retain PF-74’s scaffold but optimize pharmacokinetics:

- Structural Modifications :

- Potency: EC50 values in the picomolar range (vs. PF-74’s nanomolar range) .

- Pharmacokinetics : GS-6207 (Lenacapavir) has an ultra-long half-life, enabling 6-month dosing intervals .

- Resistance Profile : Shares T107N resistance mutation with PF-74 but maintains efficacy against some CA mutants .

CAP-1 and CAI

- CAP-1: Binds the NTD surface, disrupting CA assembly (EC50 = ~20 µM).

- CAI (Capsid Assembly Inhibitor) : Reduces CA multimerization rates in vitro (vs. PF-74, which accelerates assembly). Targets the CTD, leading to immature virions .

Benzodiazepines (BD) and Benzimidazoles (BM)

- Bind distinct regions of the CA hexamer but show weaker potency (EC50 > 1 µM). Mechanisms involve interference with CA-host factor interactions .

Phenylalanine Derivatives (e.g., 6a-9)

- Derived from PF-74’s scaffold, these compounds exhibit moderate activity (e.g., 6a-9: EC50 = 3.13 µM) but highlight the scaffold’s adaptability for further optimization .

Data Tables

Table 1: Key Pharmacological Properties

| Compound | Target Site | EC50 (HIV-1) | Mechanism | Metabolic Stability | Resistance Mutations |

|---|---|---|---|---|---|

| PF-3450074 | NTD-CTD interface | 8–640 nM | Dual-stage (uncoating/assembly) | Poor | T107N, Q67H, K70R |

| GS-CA1 | NTD-CTD interface | 50–100 pM | Dual-stage | High | T107N, Q67H |

| CAP-1 | NTD surface | ~20 µM | Assembly inhibition | Moderate | None reported |

| CAI | CTD | ~10 µM | Assembly inhibition | Low | A105T, L111I |

Table 2: Structural and Functional Comparison

| Feature | This compound | GS-CA1 | CAP-1 |

|---|---|---|---|

| Binding Affinity (Kd) | 176 nM (hexamer) | <10 nM | N/A |

| Therapeutic Index | 100 | >1,000 | ~5 |

| Clinical Stage | Preclinical | Phase III (GS-6207) | Discontinued |

Research Findings and Challenges

- PF-74’s Limitations : Rapid hepatic clearance and cytotoxicity (CC50 = 90.5 µM) hinder clinical translation .

- GS-CA Breakthroughs : Structural optimizations overcome PF-74’s weaknesses, achieving prolonged action and resistance resilience .

- Resistance Mechanisms : Mutations (e.g., T107N) reduce PF-74’s binding affinity by altering the hydrophobic pocket .

Activité Biologique

PF-3450074 (PF74) is a small-molecule inhibitor targeting the HIV-1 capsid (CA), demonstrating significant antiviral activity against HIV-1 by disrupting the viral uncoating process. This article synthesizes findings from various studies to elucidate the biological activity of PF74, including its mechanism of action, efficacy, and potential as a therapeutic agent.

PF74 functions primarily by binding to the HIV-1 capsid protein, which is crucial for the virus's ability to infect host cells. The compound induces premature uncoating of the viral capsid, mimicking the action of the host restriction factor TRIM5α. This uncoating is essential for subsequent steps in the viral life cycle, including reverse transcription and integration into the host genome.

Key Findings:

- Binding Affinity : PF74 binds specifically to HIV-1 particles and destabilizes the capsid structure. Studies show that mutations in CA that confer resistance to PF74 prevent binding, indicating a direct interaction between the compound and the capsid .

- Inhibition Efficacy : The compound exhibits potent antiviral activity with an IC50 value of approximately 1.5 µM for the more active enantiomer (S-PF74), compared to 19 µM for its less active counterpart (R-PF74) .

Comparative Biological Activity

The following table summarizes key characteristics and findings related to PF74's biological activity:

Case Studies and Research Findings

- In Vitro Studies : In laboratory settings, PF74 has been shown to inhibit a variety of HIV-1 isolates effectively. Its mechanism involves destabilizing the viral capsid post-entry but prior to reverse transcription, making it a promising candidate for therapeutic development .

- Resistance Mechanisms : Research has identified specific mutations in the CA that confer resistance to PF74, highlighting the need for ongoing monitoring of viral evolution in response to treatment. For instance, a study demonstrated that a single point mutation in CA could stabilize the HIV core against PF74 without affecting binding .

- Combination Therapies : Studies indicate that PF74 may exhibit antagonistic effects when used with cyclosporine A (CsA), suggesting potential interactions between different antiviral strategies .

- Structural Insights : High-resolution crystal structures have revealed that PF74 binds within a novel pocket of the CA protein, providing insights into its mechanism and informing future drug design efforts .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which PF-3450074 inhibits HIV-1 replication?

this compound binds to the HIV-1 capsid (CA) protein, specifically targeting the N-terminal domain (NTD) and disrupting interactions critical for capsid assembly and disassembly. It competes with host factors CPSF6 and NUP153 by occupying their binding interface on CA, thereby blocking nuclear import of the viral pre-integration complex. Additionally, it destabilizes the capsid lattice, accelerating uncoating and inhibiting reverse transcription . Methodologically, this mechanism was elucidated via crystallography (PDB: 2XDE), isothermal titration calorimetry (ITC), and molecular dynamics simulations .

Q. What experimental models are used to validate this compound’s antiviral efficacy?

Key models include:

- In vitro assays : Inhibition of HIV-1 NL4.3, JR-CSF, and mutant strains (e.g., T107N) in HeLa-P4 cells, with EC₅₀ values ranging from 0.57–0.72 μM .

- Binding studies : Surface plasmon resonance (SPR) and ITC quantify this compound’s affinity for CA monomers (micromolar range) vs. hexamers (stronger affinity) .

- Capsid destabilization assays : Electron microscopy reveals irregular capsid morphology and premature disassembly in drug-treated virions .

Q. What structural features of this compound enable its interaction with HIV-1 CA?

The compound’s indole moiety forms hydrophobic interactions with CA residues in the NTD (e.g., Phe32, His62), while its amide group participates in water-mediated hydrogen bonds. A phenyl ring superimposes with CPSF6’s F321 residue, explaining competitive binding . Structural optimization studies (e.g., replacing indole with tetrafluoropyrazole) improved potency in analogs like GS-CA1 .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s binding affinity data across CA oligomeric states?

While this compound shows micromolar affinity for CA monomers in ITC assays, molecular dynamics simulations suggest stronger binding to hexamers due to inter-protomer interactions. To address this discrepancy, use multi-angle light scattering (MALS) to confirm oligomeric state during binding assays and cryo-EM to map drug localization in assembled capsids .

Q. What strategies mitigate this compound’s susceptibility to resistance mutations (e.g., T107N)?

Resistance arises from mutations in the CA binding pocket (e.g., T107N, Q67H). Approaches include:

- Structure-activity relationship (SAR) studies : Modifying the compound’s right-hand aryl chain to maintain interactions despite steric hindrance from mutations .

- Combination therapy : Pairing this compound with allosteric inhibitors (e.g., GS-CA1) targeting adjacent regions to reduce escape pathways .

Q. How does this compound’s dual activity (early/late inhibition) inform capsid-targeted drug design?

The compound accelerates capsid disassembly (early) and disrupts nuclear import (late). Computational modeling reveals that it perturbs CA oligomer populations, favoring pentamer incorporation and pleomorphic capsids. Researchers can leverage coarse-grained molecular dynamics to simulate these effects and design analogs with stage-specific selectivity .

Q. What methodological advancements address this compound’s low in vivo efficacy despite strong in vitro activity?

Poor pharmacokinetics and metabolic stability limit its utility. Solutions include:

- Prodrug strategies : Masking polar groups (e.g., amide) to enhance bioavailability .

- Metabolic profiling : Using liver microsomes and mass spectrometry to identify vulnerable sites (e.g., phenol oxidation) for structural shielding .

Q. Data Contradiction & Optimization

Q. Why does this compound exhibit broad-spectrum activity against HIV-1 isolates but fail in clinical translation?

While it inhibits diverse HIV-1 strains in vitro (EC₅₀ ~0.72 μM), its rapid metabolism and suboptimal pharmacokinetics (e.g., short half-life) limit in vivo efficacy. Comparative studies with GS-CA1 highlight the need for fluorine-rich scaffolds and rigidified side chains to improve metabolic stability .

Q. How do conflicting reports on this compound’s role in capsid assembly vs. disassembly align mechanistically?

this compound accelerates capsid disassembly in early infection but stabilizes aberrant hexamers in later stages. This duality arises from its concentration-dependent effects: low doses disrupt mature capsids, while high doses promote off-pathway oligomers. Researchers should employ time-resolved fluorescence assays to map dose- and stage-specific outcomes .

Q. Methodological Recommendations

Q. What techniques validate this compound’s interaction with host factors like CPSF6?

Propriétés

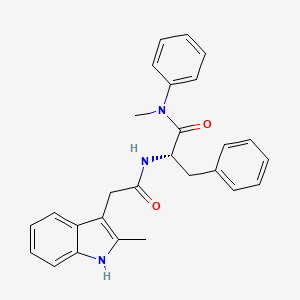

IUPAC Name |

(2S)-N-methyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]-N,3-diphenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O2/c1-19-23(22-15-9-10-16-24(22)28-19)18-26(31)29-25(17-20-11-5-3-6-12-20)27(32)30(2)21-13-7-4-8-14-21/h3-16,25,28H,17-18H2,1-2H3,(H,29,31)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDFWSNAQWFRRF-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CC(=O)NC(CC3=CC=CC=C3)C(=O)N(C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)CC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N(C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.